molecular formula C7H11N3O3 B13524474 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13524474
M. Wt: 185.18 g/mol
InChI Key: KVRKCZRZJDPOAZ-UHFFFAOYSA-N
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Description

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both carboxylic acid and hydroxyethyl groups makes it a versatile molecule for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high specificity.

  • Step 1: Synthesis of Azide Intermediate

    • React ethylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding ethyl azide.
    • Reaction conditions: 0-5°C, aqueous medium.
  • Step 2: Cycloaddition Reaction

    • Combine the ethyl azide with propargyl alcohol in the presence of copper(I) bromide and sodium ascorbate.
    • Reaction conditions: Room temperature, aqueous or organic solvent.
  • Step 3: Hydrolysis

    • Hydrolyze the resulting triazole compound to introduce the carboxylic acid group.
    • Reaction conditions: Acidic or basic medium, elevated temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl group.

    • Reagents: Potassium permanganate, chromium trioxide.
    • Conditions: Aqueous or organic solvent, elevated temperature.
  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

    • Reagents: Lithium aluminum hydride, borane.
    • Conditions: Anhydrous solvent, low temperature.
  • Substitution: : The hydroxyethyl group can be substituted with other functional groups.

    • Reagents: Alkyl halides, acyl chlorides.
    • Conditions: Organic solvent, base catalyst.

Major Products

  • Oxidation of the hydroxyethyl group yields 5-Ethyl-1-(2-oxoethyl)-1h-1,2,3-triazole-4-carboxylic acid.
  • Reduction of the carboxylic acid group yields 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-methanol.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating various diseases.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, allowing for the attachment of biomolecules to various surfaces or other molecules.

    Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Propyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Ethyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Ethyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the ethyl and hydroxyethyl groups, which provide specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-ethyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O3/c1-2-5-6(7(12)13)8-9-10(5)3-4-11/h11H,2-4H2,1H3,(H,12,13)

InChI Key

KVRKCZRZJDPOAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CCO)C(=O)O

Origin of Product

United States

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